molecular formula C14H18N4O4S B2740622 furan-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 1904280-39-2

furan-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B2740622
CAS RN: 1904280-39-2
M. Wt: 338.38
InChI Key: VYMYBLDZQIEPIX-UHFFFAOYSA-N
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Description

Furan-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for the production of antibodies. Therefore, the inhibition of BTK has therapeutic implications in various diseases, including autoimmune disorders, cancers, and inflammatory diseases.

Scientific Research Applications

Synthesis and Chemical Reactions

A study by Ren et al. (2017) describes a novel preparation method for 4-diazoisochroman-3-imines through a copper(i)-catalyzed cascade reaction, highlighting the versatility of furan derivatives in synthesizing cyclic compounds with potential applications in medicinal chemistry and material sciences (Ren, Lu, & Wang, 2017). Similarly, the work by Cui et al. (2018) on the efficient synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a three-component domino reaction underscores the importance of furan derivatives in constructing heterocyclic compounds with broad applications in drug development and organic electronics (Cui, Zhu, Li, & Cao, 2018).

Corrosion Inhibition

The research by Singaravelu and Bhadusha (2022) demonstrates the application of synthesized organic compounds based on furan derivatives as effective corrosion inhibitors for mild steel in acidic media. This study not only provides insights into the chemical mechanisms behind corrosion inhibition but also opens avenues for developing more sustainable and efficient corrosion inhibitors for industrial applications (Singaravelu & Bhadusha, 2022).

Pharmacological Activities

Although the direct application of furan-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone in pharmacology is not highlighted, the study by Makkar and Chakraborty (2018) on novel furanyl derivatives from red seaweed with pharmacological activities suggests the potential of furan derivatives in the development of new drugs with anti-inflammatory and antioxidative properties. This research opens up new pathways for the exploration of furan-based compounds in treating various diseases (Makkar & Chakraborty, 2018).

properties

IUPAC Name

furan-2-yl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-16-10-13(15-11-16)23(20,21)18-6-3-5-17(7-8-18)14(19)12-4-2-9-22-12/h2,4,9-11H,3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMYBLDZQIEPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

furan-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

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